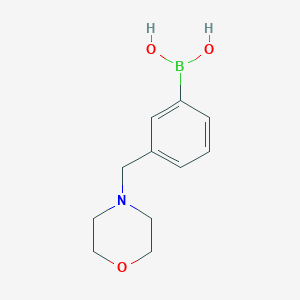

3-(Morpholinomethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₁H₁₆BNO₃. It is a derivative of phenylboronic acid, where a morpholinomethyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with morpholine in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted phenylboronic acid derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3-(Morpholinomethyl)phenylboronic acid is primarily utilized in organic synthesis as a building block for constructing more complex molecules. Its applications include:

- Suzuki-Miyaura Coupling Reaction : This reaction is a key method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This compound serves as an effective coupling partner, facilitating the synthesis of various biaryls and pharmaceuticals .

- Catalysis : The compound has been explored as a catalyst or reagent in various synthetic methodologies, enhancing reaction efficiency and selectivity .

Medicinal Chemistry Applications

Recent studies have highlighted the potential therapeutic applications of derivatives of this compound. Some notable findings include:

- Anticancer Activity : Boronic acids, including this compound, have shown promise in targeting cancer pathways. For instance, modifications of boronic acids have been linked to improved selectivity and efficacy against cancer cell lines, suggesting that this compound derivatives could be developed into novel anticancer agents .

- Neuroprotective Effects : Research indicates that certain derivatives may exhibit neuroprotective properties by modulating signaling pathways associated with neurodegeneration. This application is particularly relevant in developing treatments for conditions like amyotrophic lateral sclerosis (ALS) .

Interaction Studies

The binding characteristics of this compound with biomolecules have been a focus of research. The ability of this compound to form stable complexes with proteins and other biological targets enhances its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 3-(Morpholinomethyl)phenylboronic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, participating in the transmetalation step where the boron atom transfers its organic group to a palladium catalyst . This process is crucial for forming carbon-carbon bonds in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: The parent compound without the morpholinomethyl group.

4-(Morpholinomethyl)phenylboronic acid: A positional isomer with the morpholinomethyl group at the para position.

3-Methoxyphenylboronic acid: A derivative with a methoxy group instead of the morpholinomethyl group.

Uniqueness

3-(Morpholinomethyl)phenylboronic acid is unique due to the presence of the morpholinomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and applications where other boronic acids may not be as effective.

Activité Biologique

3-(Morpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including antimicrobial efficacy, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with a morpholinomethyl group and a boronic acid functional group. This structure is significant as it allows for interactions with various biomolecules, enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain studies have shown effectiveness against various bacterial and fungal strains:

- Bacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial action.

- Fungal Activity : The compound also shows antifungal properties, making it a candidate for treating infections caused by fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective (MIC: 32 µg/mL) | |

| Staphylococcus aureus | Effective (MIC: 16 µg/mL) | |

| Candida albicans | Moderate (MIC: 64 µg/mL) |

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within microbial cells. For instance, the boronic acid moiety can form reversible covalent bonds with diol-containing compounds, which is crucial for the inhibition of certain enzymes involved in cell wall synthesis and metabolism.

Anticancer Research

Recent studies have investigated the potential of this compound in cancer therapy. A notable case study focused on its role as a cereblon ligand, which is significant in the context of multiple myeloma treatment:

- Study Findings : The compound was tested in vitro on multiple myeloma cell lines, showing promising results in degrading IKZF3 protein levels, which are associated with tumor growth. The degradation was quantified using luminescent assays, indicating effective cellular uptake and action.

| Cell Line | Treatment Concentration | IKZF3 Degradation (%) |

|---|---|---|

| OPM2 | 10 µM | 75% |

| AMO-1 | 10 µM | 80% |

This study highlights the potential of using this compound in targeted cancer therapies.

Propriétés

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDPGUSDVMXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452626 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-58-2 |

Source

|

| Record name | 3-(Morpholinomethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.